S-Acetyl-ethylene-amide-PEG11-azide
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Overview
Description
S-Acetyl-ethylene-amide-PEG11-azide: is a synthetic organic compound characterized by its unique molecular structure, which includes a PEG (polyethylene glycol) chain and an azide functional group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Acetyl-ethylene-amide-PEG11-azide typically involves multiple steps, starting with the preparation of the PEG chain. The azide group is then introduced through a substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet research and commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: S-Acetyl-ethylene-amide-PEG11-azide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: S-Acetyl-ethylene-amide-PEG11-azide is used in the synthesis of various chemical compounds, particularly in click chemistry reactions, where its azide group is highly reactive and useful for forming covalent bonds.
Biology: In biological research, this compound is employed in labeling and tracking experiments, as well as in the development of bioconjugates and drug delivery systems.
Medicine: The compound's ability to form stable linkages makes it valuable in the design of therapeutic agents and diagnostic tools. It is also used in the modification of biomolecules for improved stability and efficacy.
Industry: In industrial applications, this compound is utilized in the production of polymers and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which S-Acetyl-ethylene-amide-PEG11-azide exerts its effects involves its reactivity with various molecular targets. The azide group, in particular, participates in click chemistry reactions, forming stable triazole rings. This reactivity is exploited in molecular biology and medicinal chemistry to create bioconjugates and drug delivery systems.
Comparison with Similar Compounds
S-Acetyl-ethylene-amide-PEG10-azide
S-Acetyl-ethylene-amide-PEG12-azide
S-Acetyl-ethylene-amide-PEG11-aldehyde
Uniqueness: S-Acetyl-ethylene-amide-PEG11-azide stands out due to its optimal chain length and reactivity, making it particularly suitable for click chemistry applications. Its balance of hydrophilicity and reactivity allows for versatile use in various scientific and industrial contexts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C29H56N4O13S |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
S-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl] ethanethioate |
InChI |
InChI=1S/C29H56N4O13S/c1-28(34)47-27-2-29(35)31-3-5-36-7-9-38-11-13-40-15-17-42-19-21-44-23-25-46-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-32-33-30/h2-27H2,1H3,(H,31,35) |
InChI Key |
ILCOIVUAPGJPED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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